molecular formula C10H8O3 B2722347 6-Methyl-1-benzofuran-3-carboxylic acid CAS No. 1555624-85-5

6-Methyl-1-benzofuran-3-carboxylic acid

Cat. No. B2722347
CAS RN: 1555624-85-5
M. Wt: 176.171
InChI Key: LVFZGUWNGDFJPC-UHFFFAOYSA-N
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Description

“6-Methyl-1-benzofuran-3-carboxylic acid” is an organic compound . It belongs to the class of aromatic carboxylic acids and is characterized by a benzene ring fused with a furan ring . The carboxylic acid group is attached at the 3rd position of the benzofuran ring .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling , which has not only fewer side reactions but also high yield .


Molecular Structure Analysis

The molecular weight of “6-Methyl-1-benzofuran-3-carboxylic acid” is 176.17 . The molecular structure is characterized by a benzene ring fused with a furan ring . The carboxylic acid group is attached at the 3rd position of the benzofuran ring .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical transformations, allowing the introduction of functional groups and formation of more complex molecules . For instance, they can undergo palladium-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

“6-Methyl-1-benzofuran-3-carboxylic acid” is a powder . It is sparingly soluble in water but readily soluble in common organic solvents such as ethanol and acetone .

Scientific Research Applications

Safety and Hazards

This compound poses safety hazards such as skin and eye irritation, respiratory irritation, and toxicity if ingested . Proper safety protocols should be followed to minimize any risks associated with handling and exposure to the substance .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

properties

IUPAC Name

6-methyl-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-2-3-7-8(10(11)12)5-13-9(7)4-6/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFZGUWNGDFJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1-benzofuran-3-carboxylic acid

CAS RN

1555624-85-5
Record name 6-methyl-1-benzofuran-3-carboxylic acid
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